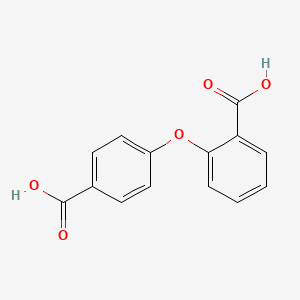

2-(4-Carboxyphenoxy)benzoic acid

Description

General Context within Aromatic Carboxylic Acids

2-(4-Carboxyphenoxy)benzoic acid, also known as 2,4'-oxydibenzoic acid, belongs to the family of aromatic carboxylic acids. Its structure is characterized by two benzoic acid moieties linked by an ether bridge. This ether linkage imparts significant conformational flexibility to the molecule compared to more rigid aromatic dicarboxylic acids.

The positioning of the carboxylic acid groups at the 2 and 4' positions is a key feature that distinguishes it from its isomers, such as 4,4'-oxydibenzoic acid. This asymmetric substitution pattern influences the geometry of the coordination complexes it forms, often leading to structures with lower symmetry and unique network topologies in the resulting metal-organic frameworks (MOFs) and coordination polymers. The non-linear arrangement of the carboxyl groups allows for the construction of diverse and intricate architectures. researchgate.netuci.edulibretexts.org

Significance in Contemporary Chemical Research

The primary significance of this compound in modern chemical research lies in its utility as an organic linker or ligand for the synthesis of coordination polymers and MOFs. These materials are of great interest due to their potential applications in various fields such as gas storage, catalysis, and luminescence.

Detailed research has demonstrated the ability of this compound to form coordination polymers with various metal ions. For instance, a one-dimensional cobalt(II) coordination polymer has been synthesized using this ligand. The resulting structure features infinite chains of cobalt ions linked by other ligands, with the 2-(4-carboxyphenoxy)benzoate anions extending from the sides. These chains are further organized into a two-dimensional supramolecular architecture through hydrogen bonding. The investigation of such materials includes studying their magnetic properties.

The flexible nature of the ether bond in this compound allows it to adopt various conformations, which in turn leads to the formation of structurally diverse MOFs. This adaptability is crucial in the design and synthesis of materials with tailored properties. For example, derivatives of this compound are explored for creating materials like self-healing polymers. ontosight.ai

Scope of Academic Investigation

The academic investigation of this compound and its coordination compounds involves a range of analytical and characterization techniques. The synthesis of its coordination polymers is often carried out under hydrothermal conditions.

The characterization of these materials is comprehensive. Elemental analysis is used to determine the empirical formula of the synthesized compounds. Infrared (IR) spectroscopy is employed to confirm the coordination of the carboxylate groups to the metal ions. Thermogravimetric analysis (TGA) is utilized to assess the thermal stability of the resulting frameworks.

Established Synthetic Routes

Condensation Reactions in this compound Synthesis

Condensation reactions, particularly the Ullmann condensation, represent a classical and widely used method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a suitably substituted halobenzoic acid with a hydroxybenzoic acid.

A general representation of the Ullmann condensation for this synthesis is the reaction between 4-hydroxybenzoic acid and 2-chlorobenzoic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a copper catalyst. google.com The traditional Ullmann conditions often require high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF). wikipedia.orgnih.gov

Table 1: Examples of Ullmann Condensation Conditions

| Reactants | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-chlorobenzoic acid, 4-hydroxybenzoic acid | Copper | Sodium Carbonate | N,N-dimethylformamide | 140-142°C | Not specified |

This table provides illustrative examples of conditions used in Ullmann-type reactions. Specific yields for this compound under these exact conditions were not detailed in the provided search results.

Innovations in the Ullmann reaction have led to the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov For instance, the use of N,N-dimethylglycine as a ligand has been shown to enable the copper-catalyzed diaryl ether synthesis at a lower temperature of 90°C. organic-chemistry.org

Esterification and Hydrolysis Pathways

An alternative strategy for the synthesis of this compound involves the initial formation of an ester, followed by hydrolysis to yield the desired dicarboxylic acid. This pathway can be advantageous as esters are often easier to purify than carboxylic acids.

The synthesis can proceed via the esterification of one of the carboxylic acid groups, followed by a coupling reaction, and concluding with hydrolysis of the ester group. For example, one could start with the esterification of 4-hydroxybenzoic acid to protect its carboxylic acid functionality. This ester can then be coupled with a 2-halobenzoic acid derivative. The final step is the hydrolysis of the ester group to reveal the carboxylic acid. organic-chemistry.org

Another variation involves the reaction of a hydroxybenzoic acid with a halocarbon in the presence of a non-quaternizable tertiary amine to form an ester. google.com For instance, 4-hydroxybenzoic acid can be reacted with benzyl (B1604629) chloride in the presence of N,N-diisopropylethylamine to produce the corresponding benzyl ester. google.com This protected intermediate could then undergo a coupling reaction, followed by deprotection via hydrolysis to yield the final product. The hydrolysis of esters to carboxylic acids is a standard transformation, often achieved by treatment with an aqueous base like sodium hydroxide, followed by acidification. organic-chemistry.orgorgsyn.org

Coupling Reactions for Phenoxy-Benzoic Acid Architectures

Modern cross-coupling reactions have become powerful tools for the synthesis of diaryl ethers, offering milder reaction conditions and broader substrate scope compared to traditional Ullmann condensations. thieme-connect.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation, enabling the synthesis of diaryl ethers from aryl halides and phenols. thieme-connect.com

The Chan-Lam coupling reaction provides another modern alternative. This copper(II)-promoted reaction couples arylboronic acids with phenols to form diaryl ethers at room temperature, and it is tolerant of a wide array of functional groups. organic-chemistry.org

Table 2: Modern Coupling Reactions for Diaryl Ether Synthesis

| Reaction Name | Catalyst | Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig C-O Coupling | Palladium complexes | Aryl halides, phenols | Improved scope for electron-deficient aryl halides. organic-chemistry.org |

| Chan-Lam Coupling | Copper(II) acetate (B1210297) | Arylboronic acids, phenols | Room temperature reaction, tolerates various substituents. organic-chemistry.org |

These modern coupling methods offer significant advantages for the synthesis of complex molecules like this compound, potentially allowing for more efficient and selective bond formation under milder conditions.

Advanced Synthetic Approaches

Protecting Group Strategies in Multi-step Synthesis

In the multi-step synthesis of this compound, the presence of two carboxylic acid groups and a hydroxyl group necessitates the use of protecting groups to achieve selectivity. jocpr.comresearchgate.net Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. jocpr.com

For the synthesis of this compound, the carboxylic acid groups are typically protected as esters, such as methyl, ethyl, or benzyl esters. researchgate.net The choice of protecting group is crucial and depends on its stability to the conditions of subsequent reaction steps and the ease of its removal. jocpr.com For example, a benzyl ester can be selectively removed by hydrogenolysis, while a methyl or ethyl ester is typically hydrolyzed under acidic or basic conditions. researchgate.net

An orthogonal protecting group strategy is particularly useful, where different protecting groups can be removed under distinct conditions without affecting each other. jocpr.com For instance, one could protect one carboxylic acid as a benzyl ester and the other as a tert-butyl ester. The benzyl group can be removed by hydrogenolysis, while the tert-butyl group is cleaved under acidic conditions. This allows for the selective deprotection and subsequent modification of each carboxylic acid group independently.

Microwave-Assisted Synthesis in Enhancing Reaction Efficiency

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. ijprdjournal.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. ijprdjournal.comnih.gov This is due to the efficient and uniform heating of the reaction mixture. ijprdjournal.com

In the context of synthesizing this compound, microwave irradiation can be applied to the condensation and coupling reactions. For example, a catalyst-free coupling of phenols with electron-deficient aryl halides to form diaryl ethers has been achieved in as little as 5-10 minutes in refluxing DMSO with microwave assistance. organic-chemistry.org Microwave-assisted Ullmann coupling reactions have also been reported to be highly efficient, with some reactions completing in just 2-30 minutes. nih.gov The application of microwave technology to the synthesis of this compound has the potential to significantly improve the efficiency and environmental friendliness of the process. ijprdjournal.comnih.gov

A Closer Look at this compound: Synthesis and Purification

The chemical compound this compound is a notable molecule in organic chemistry, recognized for its specific structure and properties. This article delves into the synthetic methodologies employed for its creation, with a particular focus on industrial-scale considerations and the crucial purification techniques required to achieve a high-purity final product.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-carboxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIKMEPVAUDVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627416 | |

| Record name | 2-(4-Carboxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37407-16-2 | |

| Record name | 2-(4-Carboxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Carboxyphenoxy Benzoic Acid

The synthesis of 2-(4-Carboxyphenoxy)benzoic acid is primarily achieved through the Ullmann condensation, a well-established method for forming carbon-oxygen bonds to create aryl ethers. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. In the case of this compound, this involves reacting 2-chlorobenzoic acid with 4-hydroxybenzoic acid.

The traditional Ullmann condensation often requires high temperatures, frequently exceeding 210°C, and the use of polar, high-boiling solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Stoichiometric amounts of copper or copper salts are typically used as catalysts. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl chlorides. wikipedia.org Furthermore, the presence of electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

Modern advancements in the Ullmann ether synthesis have led to the development of soluble copper catalysts supported by ligands like diamines and acetylacetonate, which can improve reaction conditions. wikipedia.org

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges and considerations. The primary goal is to develop a process that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.

A key consideration is the choice of solvent and catalyst. While traditional Ullmann conditions utilize high-boiling polar solvents, their use on an industrial scale can be problematic due to difficulties in removal, potential for environmental contamination, and worker safety concerns. wikipedia.orggoogle.com Research into greener alternatives and solvent-free reaction conditions is an active area of interest. google.comrsc.org For instance, some methods explore conducting the reaction in a molten state to minimize solvent use. google.com

The management of reaction byproducts and the efficient separation of the desired product are also critical. In the synthesis of similar compounds, byproducts can complicate the purification process. google.com Therefore, optimizing reaction conditions to minimize side reactions is paramount.

| Consideration | Key Factors |

| Solvent | High-boiling polar solvents (e.g., NMP, DMF) vs. greener alternatives or solvent-free conditions. wikipedia.orggoogle.com |

| Catalyst | Copper-based catalysts; efficiency, cost, and recyclability are important. wikipedia.orgresearchgate.net |

| Reactants | Availability and cost of 2-chlorobenzoic acid and 4-hydroxybenzoic acid. chemsrc.com |

| Reaction Conditions | Temperature, pressure, and reaction time optimization to maximize yield and minimize byproducts. wikipedia.org |

| Work-up & Purification | Efficient separation of the product from the reaction mixture and catalyst. |

| Environmental & Safety | Minimizing hazardous waste and ensuring safe handling of chemicals. google.com |

Achieving a high degree of purity for this compound is essential for its intended applications. Several purification techniques are employed, often in combination, to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization is a common and effective method for purifying solid organic compounds. youtube.com This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization due to their higher solubility in hot water compared to cold water. youtube.comrsc.org The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by filtration of the hot solution to remove insoluble impurities. youtube.com Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind. youtube.com The crystals are then collected by filtration and dried. youtube.com

Extraction is another fundamental technique used in purification. rsc.org Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. rsc.org For carboxylic acids like this compound, acid-base extraction is a powerful tool. By treating a solution containing the product with a base, the acidic carboxylic acid groups are deprotonated to form a water-soluble salt, which can then be separated from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid. rsc.org

Chromatography techniques, such as column chromatography, can be employed for more challenging separations where recrystallization or extraction are not sufficient. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through it.

Distillation and Sublimation are less commonly used for non-volatile solids like this compound but can be effective for purifying related starting materials or removing volatile impurities. google.comgoogle.com

| Purification Technique | Principle | Typical Application |

| Recrystallization | Difference in solubility at varying temperatures. | Primary purification of the crude solid product. youtube.comrsc.org |

| Acid-Base Extraction | Conversion of the carboxylic acid to a salt to alter its solubility. | Separation from non-acidic impurities. rsc.org |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation of closely related compounds or final polishing. rsc.org |

| Distillation/Sublimation | Separation based on differences in boiling/sublimation points. | Purification of volatile starting materials or removal of volatile impurities. google.comgoogle.com |

Reactivity and Chemical Transformations of 2 4 Carboxyphenoxy Benzoic Acid

Reactivity of the Carboxylic Acid Groups

The presence of two carboxylic acid groups on 2-(4-Carboxyphenoxy)benzoic acid provides a platform for a variety of chemical modifications, allowing for the synthesis of numerous derivatives.

Formation of Derivatives (e.g., Anhydrides, Acid Chlorides, Esters, Amides)

The carboxylic acid groups of this compound can readily undergo reactions to form a range of derivatives. The general order of reactivity for carboxylic acid derivatives is acyl phosphates > thioesters > esters > amides > carboxylates. adichemistry.com This principle governs the transformation of the parent acid into various functional compounds.

Acid Chlorides: The conversion to acid chlorides serves as a common initial step to activate the carboxylic acid for further reactions. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the synthesis of thioureides of related phenoxymethyl (B101242) benzoic acids proceeds through an acid chloride intermediate. chemsrc.com

Anhydrides: Intramolecular or intermolecular dehydration can lead to the formation of anhydrides. The reaction of carboxylic acids with dicarbonates, catalyzed by weak Lewis acids, provides a general method for anhydride (B1165640) synthesis. researchgate.net

Esters: Esterification can be accomplished through various methods, including Fischer esterification with an alcohol under acidic catalysis, or by reacting the corresponding acid chloride or anhydride with an alcohol. The reaction of carboxylic acids with dialkyl dicarbonates can also yield esters. researchgate.net

Amides: Amides are synthesized by reacting the carboxylic acid, or more commonly its activated form like an acid chloride, with an amine. This reactivity is demonstrated by the synthesis of various substituted 2-phenoxybenzamides, showcasing the feasibility of forming amide linkages from similar structural backbones. masterorganicchemistry.com Complex amide structures, such as "Benzoic acid, 2,2'-[oxybis(4,1-phenyleneiminocarbonyl)]bis-", highlight the capability of both carboxylic acid groups to participate in amide bond formation. nih.gov

Table 1: Examples of Carboxylic Acid Derivatives

| Derivative Type | General Reagent(s) | Product Functional Group |

|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | -COCl |

| Anhydride | Heat, Dehydrating Agent | -CO-O-CO- |

| Ester | Alcohol, Acid Catalyst | -COOR |

| Amide | Amine | -CONR₂ |

Decarboxylation Pathways

The removal of the carboxylic acid groups via decarboxylation is a significant transformation. Conventional thermal decarboxylation of aromatic carboxylic acids typically requires high temperatures, often exceeding 140°C. researchgate.net The stability of the aryl-carboxyl bond makes this process challenging. researchgate.net

However, recent advancements have enabled decarboxylation under much milder conditions. A notable method involves a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which can facilitate decarboxylative hydroxylation at temperatures as low as 35°C. researchgate.net This radical-based pathway provides a more accessible route to phenols from benzoic acids, overcoming the high activation barriers of traditional methods. researchgate.net

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution

The two benzene (B151609) rings of this compound are subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. rsc.org The outcome of such reactions is governed by the directing and activating/deactivating effects of the existing substituents on each ring.

The substituents on each ring are a carboxylic acid group (-COOH) and a phenoxy group (-OAr) or an ether linkage.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. libretexts.orgd-nb.info

Phenoxy Group (-OAr): The ether oxygen has lone pairs of electrons that it can donate to the aromatic ring through resonance, making it an activating group and an ortho, para-director. d-nb.info

In this compound, the two rings present different scenarios for electrophilic attack:

Ring A (substituted with -COOH at C1 and -OAr at C2): The activating ortho, para-directing phenoxy group and the deactivating meta-directing carboxylic acid group will have competing effects. The positions ortho and para to the strongly activating phenoxy group (positions 4 and 6) are the most likely sites for substitution.

Ring B (substituted with -COOH at C4 and linked via ether at C1): Similarly, the ether linkage is an activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. Electrophilic attack will be favored at the positions ortho to the activating ether linkage (positions 2 and 6).

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) and halogenation (e.g., Br₂/FeBr₃). rsc.orgpearson.com The precise conditions and the choice of electrophile will determine the final substitution pattern.

Redox Chemistry

The redox chemistry of this compound involves both the oxidation and reduction of its functional groups and aromatic rings.

Oxidation Reactions

While the carboxylic acid groups are in a high oxidation state, the aromatic rings can undergo oxidation, often under harsh conditions. Electrochemical oxidation of benzoic acid on boron-doped diamond (BDD) electrodes has been shown to proceed through hydroxylation of the aromatic ring to form hydroxybenzoic acids. researchgate.netchemenu.com These intermediates can be further oxidized to species like hydroquinone (B1673460) and benzoquinone, eventually leading to the opening of the aromatic ring and the formation of aliphatic carboxylic acids. researchgate.net The ether linkage in diaryl ethers is generally stable under certain oxidative conditions, as demonstrated by the synthesis of related compounds where a methyl group is oxidized to a carboxylic acid without cleaving the ether bond. nih.gov

Reduction Reactions

The reduction of this compound can target either the carboxylic acid groups or the aromatic rings, depending on the reducing agent and reaction conditions.

Reduction of Carboxylic Acids: The carboxylic acid groups can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comlibretexts.orgtestbook.com LiAlH₄ is capable of reducing carboxylic acids and their derivatives to alcohols, while being unreactive towards isolated non-polar double bonds, thus preserving the aromatic rings under standard conditions. adichemistry.com The expected product of the complete reduction of both carboxylic acid groups in this compound would be the corresponding di-alcohol, (2-(4-(hydroxymethyl)phenoxy)phenyl)methanol.

Reduction of Aromatic Rings: The catalytic hydrogenation of the aromatic rings is also possible but generally requires more forcing conditions (high pressure and/or temperature) and specific catalysts. For example, using a 5% Pd/C catalyst can lead to the hydrogenation of aromatic dicarboxylic acids to their corresponding cyclohexane (B81311) dicarboxylic acid derivatives. researchgate.net The choice of catalyst is crucial; for instance, Re-Pd/SiO₂ has been used for the hydrogenation of dicarboxylic acids to diols. rsc.org Depending on the catalyst system, it is possible to achieve selective reduction of the carboxylic acid groups without affecting the aromatic rings, or the reduction of both functionalities. d-nb.info

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful tools for achieving this are palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely utilized method. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Hypothetical Application to this compound Derivatives

To utilize this compound in a Suzuki-Miyaura reaction, it would first need to be halogenated. For instance, bromination of one or both aromatic rings would yield a bromo-substituted derivative. This halogenated compound could then, in principle, be coupled with a variety of aryl or vinyl boronic acids to generate more complex structures.

The choice of catalyst, ligand, base, and solvent would be crucial for a successful transformation and would need to be empirically determined. Palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, often in conjunction with phosphine (B1218219) ligands that enhance catalyst stability and reactivity. The base, typically a carbonate or phosphate, plays a critical role in activating the boronic acid for transmetalation.

Given the presence of two carboxylic acid functional groups, careful optimization of reaction conditions would be necessary to avoid potential side reactions or catalyst inhibition. The acidic protons of the carboxylic acids could potentially interfere with the basic conditions required for the coupling. Protection of the carboxylic acid groups, for example by converting them to esters, might be a necessary strategy prior to performing the Suzuki-Miyaura coupling.

Illustrative Data for a Model Suzuki-Miyaura Coupling

While no specific data for this compound is available, the following table illustrates typical conditions and outcomes for a model Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid, which could be analogous to a reaction involving a halogenated derivative of the target molecule.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | Methyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 88 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Coordination Chemistry and Metal Organic Frameworks of 2 4 Carboxyphenoxy Benzoic Acid and Its Derivatives

Ligand Design Principles and Coordination Modes

The coordination behavior of 2-(4-Carboxyphenoxy)benzoic acid is dictated by its distinct molecular architecture. The presence of two carboxyl groups, attached to phenoxy and benzoic acid moieties, allows for a variety of binding interactions with metal centers.

The carboxylate groups of this compound can adopt several coordination modes, including bidentate, bridging, and chelating fashions. In the bidentate mode, both oxygen atoms of a single carboxylate group bind to the same metal ion. The bridging mode involves the carboxylate group linking two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. The chelating mode involves both carboxylate groups of the same ligand binding to a single metal ion, forming a stable ring structure. The selection of a particular coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands. For instance, in some lanthanide coordination polymers, formate (B1220265) groups derived from the decomposition of solvent molecules can connect adjacent metal ions through both bridging and chelating modes, which are then further linked by dicarboxylate ligands to form three-dimensional frameworks. nih.gov

The ether linkage in this compound imparts a V-shaped conformation to the ligand. acs.org This non-linear geometry is a key feature in the construction of diverse and complex coordination architectures. The flexibility of the ether bond allows the two aromatic rings to rotate relative to each other, enabling the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions. This conformational freedom, coupled with the multiple coordination sites of the carboxylate groups, contributes to the formation of a wide array of network topologies, from simple one-dimensional chains to intricate three-dimensional frameworks. acs.orgnih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks

The assembly of this compound and its derivatives with metal ions into coordination polymers and MOFs is typically achieved through self-assembly processes under specific reaction conditions.

Hydrothermal synthesis is a widely employed technique for the preparation of coordination polymers and MOFs. researchgate.netrsc.orgresearchgate.net This method involves carrying out the reaction in water or a mixed-solvent system at elevated temperatures and pressures in a sealed container. The use of hydrothermal conditions can promote the crystallization of products and influence the final structure of the resulting framework. researchgate.net Factors such as temperature, pH, reaction time, and the molar ratio of reactants can be systematically varied to control the dimensionality and topology of the coordination network. researchgate.net For instance, solvothermal reactions of lanthanide ions with 4,4'-azobenzoic acid in a mixed solvent of DMF/H2O have yielded three-dimensional coordination polymers. nih.gov

The choice of the metal ion plays a crucial role in determining the final architecture of the coordination polymer. semanticscholar.org Different metal ions possess distinct coordination preferences in terms of coordination number, geometry, and ionic radius, which directly impacts the way they interact with the ligand.

Lanthanides: Lanthanide ions are known for their high and variable coordination numbers, which, combined with the flexible nature of ligands like this compound, can lead to the formation of high-dimensional and structurally complex frameworks. nih.govresearchgate.net For example, lanthanide coordination polymers have been synthesized with 4,4'-azobenzoic acid, resulting in 3D frameworks. nih.gov

Co(II): Cobalt(II) ions often exhibit octahedral or tetrahedral coordination geometries. In reactions with V-shaped dicarboxylate ligands and ancillary N-donor ligands, Co(II) has been shown to form diverse architectures, including 2D layered networks based on tetranuclear secondary building units (SBUs). rsc.org

Zn(II): Zinc(II) ions typically favor tetrahedral or octahedral coordination. The use of a derivative of this compound, specifically 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid, with different auxiliary N-donor ligands has led to the formation of four distinct Zn(II) coordination polymers with varying architectures based on different secondary building units. rsc.org These include both 2D and 3D networks. rsc.org

Cd(II): Cadmium(II) ions, being larger than Zn(II), can accommodate higher coordination numbers, often leading to different structural outcomes. For instance, Cd(II) has been used with triazole-carboxylic acid ligands to obtain both 2D layered structures and 3D frameworks by adjusting reaction conditions. nih.gov

V(V): While less common, vanadium in its +5 oxidation state can also participate in the formation of coordination polymers, often forming oxo-bridged clusters that are then linked by organic ligands into extended networks.

The interplay between the V-shaped nature of the ligand and the coordination preferences of the metal ion is a key determinant of the final structure.

The combination of this compound or its derivatives with various metal ions can lead to the formation of coordination networks with different dimensionalities:

1D Structures: One-dimensional structures, such as chains or ribbons, can be formed when the metal ions are linked by the ligand in a linear fashion. nih.govacs.org For example, a derivative of this compound has been used to synthesize 1D chain structures with Zn(II) and Cd(II). nih.gov

2D Structures: Two-dimensional networks, or layers, are formed when the 1D chains are further interconnected. mdpi.comnih.gov These layers can then stack upon one another through weaker interactions like hydrogen bonding or van der Waals forces. The reaction of 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid with Co(II) resulted in a 2D layered network. rsc.orgrsc.org

3D Structures: Three-dimensional frameworks are created when the 2D layers are linked by the organic ligand or through the coordination of the metal ion in a way that extends the network in all three dimensions. acs.org A number of 3D coordination polymers have been synthesized using derivatives of this compound with metal ions like Zn(II) and lanthanides. nih.govrsc.org

The final dimensionality is a result of a complex interplay of factors including the coordination mode of the ligand, the coordination geometry of the metal ion, and the reaction conditions. semanticscholar.org

| Ligand | Metal Ion | Dimensionality | Resulting Structure |

| 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid | Zn(II) | 2D, 3D | Varied architectures based on different secondary building units and ligand bridging modes. rsc.org |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II) | 2D, 3D | Layered structures and three-dimensional frameworks. nih.gov |

| 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | Co(II) | 2D | Layered network based on tetranuclear secondary building units. rsc.org |

| 4,4'-azobenzoic acid | Lanthanides | 3D | Three-dimensional frameworks. nih.gov |

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds derived from this compound. This technique provides unparalleled insight into the crystal lattice, molecular packing, intramolecular and intermolecular interactions, and the specific conformation of the ligands once coordinated to a metal center.

The crystal structures of coordination polymers based on this compound and its analogs exhibit remarkable diversity, influenced by the choice of metal ion, auxiliary ligands, and synthesis conditions. rsc.orgresearchgate.net X-ray diffraction studies have identified various crystal systems and packing arrangements. For instance, derivatives often crystallize in monoclinic space groups such as P2/c or P2₁/n. researchgate.netresearchgate.net

Coordination with different metal ions and N-donor auxiliary ligands can induce the formation of varied architectures. For example, four different Zn(II) metal-organic coordination polymers synthesized with 5-(2-carboxyl-phenoxy)-1,3-benzenedicarboxylic acid (an isomer of the parent compound) and various bipyridine or phenanthroline ligands resulted in structures ranging from 2D networks to complex 3D frameworks. rsc.org These structures are often built from secondary building units (SBUs), such as the [Zn₄(μ₃-OH)₂] tetranuclear SBU, which then link together in different ways depending on the ligands used. rsc.org Similarly, the reaction of 2,2′-oxybis(benzoic acid) with copper, cobalt, and nickel has produced a discrete binuclear structure, a 1D helical chain, a 2D wavy layer, and a 2-fold interpenetrating 3D structure. researchgate.net The packing is often dense, stabilized by a combination of coordination bonds and non-covalent interactions.

| Compound/Derivative | Crystal System | Space Group | Structural Features |

| 2-(2-Chlorophenoxy)benzoic acid | Monoclinic | P2/c | Forms dimers which link into a 3D network. researchgate.net |

| 2-(4-chlorobenzamido)benzoic acid | Monoclinic | - | Forms centrosymmetric dimeric aggregates. nih.gov |

| [Zn₂(O-cpia)(2,2′-bpy)·OH] | - | - | 3D framework composed of [Zn₄(μ₃-OH)₂] SBUs. rsc.org |

| [Ni₂(oba)₂(bpe)] | - | - | 2D wavy layer with paddle-wheel SBUs. researchgate.net |

| [Co(oba)(phen)] | - | - | Right-handed 1D helical chain. researchgate.net |

This table presents a selection of crystallographic data for derivatives and coordination polymers.

A predominant feature in the crystal structures of this compound and its derivatives is the extensive network of hydrogen bonds. The carboxylic acid groups are primary sites for strong O—H⋯O interactions. researchgate.netrsc.org The most common and robust hydrogen-bonding motif observed is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) ring motif. researchgate.netnih.govnih.gov

The flexibility of the ether linkage in this compound allows it to adopt various conformations upon coordination. The dihedral angle between the two phenyl rings is a key parameter in describing its conformation and is highly variable. In the solid state, this angle is influenced by the steric and electronic requirements of the crystal packing and coordination environment. For example, the dihedral angle in 2-(2-chlorophenoxy)benzoic acid is 77.8(1)°, while in 4-(4-fluorophenoxy)benzoic acid it is 70.99(5)°. researchgate.netnih.gov In contrast, for the more planar 4-benzamido-2-hydroxybenzoic acid, the angle is only 3.96(12)°. nih.gov

Within a coordination complex, the ligand's conformation adapts to facilitate bonding with the metal center. researchgate.net Studies on related bivalent ligands have shown that the conformation, whether extended and linear or folded, is crucial for its interaction with other molecules and can be influenced by the nature of the linker. nih.gov For instance, ligands with an oxygen-containing linker can fold back on themselves. nih.gov This conformational adaptability is a key reason why this compound and its derivatives are such effective building blocks for creating diverse metal-organic frameworks. researchgate.net

Advanced Properties of Coordination Compounds

The specific structures formed by the coordination of this compound and its derivatives to metal ions give rise to a range of advanced functional properties. These properties are a direct consequence of the interplay between the metal centers and the organic ligands.

Coordination compounds incorporating paramagnetic metal ions like copper(II), cobalt(II), and various lanthanides can exhibit interesting magnetic behaviors. researchgate.netresearchgate.net The magnetic properties are primarily determined by the distance and geometric arrangement of the metal centers within the crystal structure, which dictates the nature and strength of the magnetic exchange interactions (either ferromagnetic or antiferromagnetic) propagated through the bridging ligands.

In a study of four coordination polymers constructed from 2,2′-oxybis(benzoic acid), the magnetic properties of copper(II), cobalt(II), and nickel(II) complexes were investigated. researchgate.net The experimental data was successfully correlated with theoretical calculations using Density Functional Theory (DFT), which allowed for the quantification of the exchange coupling constants (J) between the metal ions. researchgate.net This combined experimental and theoretical approach is crucial for understanding the magneto-structural correlations in these materials.

Many coordination compounds and MOFs based on this compound and its derivatives exhibit strong photoluminescence. researchgate.net This property arises from the organic ligand, which can absorb energy (typically UV light) and transfer it to the metal center (in the case of lanthanides) or emit light itself. The emission can be tuned by the choice of metal ion and the specific structure of the complex.

Complexes involving lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are particularly known for their sharp, characteristic emission bands, which are sensitized by the organic ligand. researchgate.netnih.gov The efficiency of this "antenna effect" can be modulated by introducing other auxiliary ligands, which can either enhance or quench the luminescence. nih.gov Furthermore, coordination polymers of zinc(II) and cadmium(II) have been shown to be effective fluorescent sensors for the detection of small molecules. rsc.orgnih.gov For example, a Zn(II)-based MOF showed selective detection of bisphenol A (BPA) and imipramine (B1671792) hydrochloride through a fluorescence quenching mechanism. rsc.org The high stability and strong luminescence of these materials make them promising for applications in chemical sensing, solid-state lighting, and optical devices. researchgate.net

| Complex Type | Property | Observation | Application |

| Lanthanide CPs | Photoluminescence | Highly luminescent with tunable emission, including white light. researchgate.net | LED devices, temperature and pH sensors. researchgate.net |

| Eu(III)/Tb(III) Complexes | Sensitized Luminescence | Auxiliary ligands like diphenyl sulfoxide (B87167) can enhance luminescence, while others can quench it. nih.gov | Probes for studying energy transfer. nih.gov |

| Zn(II) MOFs | Fluorescence Sensing | Can detect pollutants like bisphenol A (BPA) and various ions (Fe³⁺, MnO₄⁻) via fluorescence quenching. rsc.orgnih.gov | Chemical sensors. rsc.orgnih.gov |

This table summarizes the photoluminescent properties and applications of selected coordination compounds.

Catalytic Activity in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are widely recognized for their potential in heterogeneous catalysis. This is attributed to their high surface area, tunable porosity, and the presence of catalytically active sites, which can be either the metal nodes, the organic linkers, or guest species encapsulated within the pores. The catalytic applications of MOFs span a wide range of organic transformations and electrocatalysis. nih.govresearchgate.netresearchgate.nettaylorfrancis.comrsc.org

While MOFs constructed from various aromatic polycarboxylic acids have been extensively studied for their catalytic properties, the exploration of MOFs derived specifically from this compound and its derivatives in the field of catalysis is an area that is not yet substantially documented in scientific literature. acs.orgmdpi.comnih.gov The structural features of this compound, with its ether linkage providing flexibility and the two carboxylic acid groups offering multiple coordination points, suggest that MOFs derived from it could possess interesting framework topologies and potential catalytic functionalities.

Supramolecular Chemistry and Self Assembly Phenomena Involving 2 4 Carboxyphenoxy Benzoic Acid

Principles of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. For 2-(4-Carboxyphenoxy)benzoic acid, this process is primarily driven by the formation of specific and directional hydrogen bonds, supplemented by other weaker interactions. The two carboxylic acid groups on the molecule are the primary functional groups that dictate the assembly process, leading to the formation of extended networks.

The inherent directionality and specificity of the interactions between molecules of this compound allow for the predictable formation of larger, ordered supramolecular structures. This bottom-up approach to constructing nanoscale architectures is a cornerstone of modern materials science and nanotechnology.

Role of Intermolecular Interactions

The architecture of supramolecular assemblies is governed by a delicate balance of various intermolecular forces. In the case of this compound, hydrogen bonding and π-π stacking are the most significant contributors to the stability and structure of the resulting networks.

Hydrogen bonding is the dominant force in the self-assembly of this compound. The carboxylic acid moieties can form robust and highly directional hydrogen bonds. A common and stable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a cyclic R22(8) graph set. This dimerization is a fundamental step in the formation of larger assemblies for many benzoic acid derivatives. mdpi.com

| Interaction Type | Description | Significance |

| Carboxylic Acid Dimer | Two molecules linked by a pair of O-H···O hydrogen bonds. | Forms a stable, cyclic R22(8) motif that acts as a primary building block. mdpi.com |

| Inter-dimer/monomer H-bonds | Additional hydrogen bonds connecting the primary dimeric units. | Leads to the extension of the structure into 1D, 2D, or 3D networks. |

The interplay between the directional hydrogen bonds and the less directional but significant π-π stacking interactions dictates the final three-dimensional arrangement of the molecules. The electronic nature of the aromatic rings, influenced by the electron-withdrawing carboxylic acid groups, can also affect the strength and nature of these stacking interactions. nih.gov

Formation of Supramolecular Liquid-Crystalline Networks

The combination of strong, directional hydrogen bonding and the rigid, elongated shape of the hydrogen-bonded dimers of benzoic acid derivatives can lead to the formation of liquid-crystalline phases. ed.govresearchgate.net These are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. In such phases, the molecules have some degree of orientational order but lack long-range positional order.

Chiral Induction in Supramolecular Architectures

Chirality at the supramolecular level arises from the non-symmetric arrangement of achiral molecular components in a non-covalent assembly. utwente.nl Even though this compound is an achiral molecule, it is conceivable that under certain conditions, its self-assembly could lead to the formation of chiral supramolecular structures, such as helical chains or networks.

The induction of such chirality can be achieved by introducing a chiral guest molecule, a chiral solvent, or by applying an external chiral field. This process, known as chiral induction, relies on the transfer of chirality from the inducing agent to the supramolecular assembly. The resulting chiral structures would exhibit properties such as circular dichroism. The specific potential for chiral induction in supramolecular architectures of this compound is a subject for further research, drawing parallels from studies on other hydrogen-bonded systems where complete asymmetric induction has been observed. utwente.nl

Applications in Advanced Materials Science

Polymer Chemistry

A thorough investigation into the use of 2-(4-Carboxyphenoxy)benzoic acid as a monomer for various polymer syntheses did not yield specific research findings. The following subsections outline the areas where analogous structures are utilized, but it is crucial to note that no direct studies involving this compound were identified.

The synthesis of aromatic polyesters frequently employs dicarboxylic acids to create polymers with high thermal stability and mechanical strength. Typically, monomers like terephthalic acid or isophthalic acid are used. While this compound is a dicarboxylic acid, no literature was found that details its specific use in polyester synthesis. The bent structure imparted by the ortho- and para-substituted phenoxy linkage could theoretically influence polymer chain packing and solubility, but experimental data to support this is not available.

Aromatic dianhydrides and dicarboxylic acids containing ether linkages are known to be used in the synthesis of polyetheresters and polyimides to enhance solubility and processability without significantly compromising thermal properties. The ether linkage in this compound is a feature consistent with this molecular design strategy. However, searches for its specific application as a monomer in the synthesis of polyetheresters or as a diacid precursor to a dianhydride for polyimide synthesis did not yield any dedicated research articles or patents.

The aromatic nature of this compound suggests its potential as a building block for thermally stable polymers. The incorporation of aromatic rings and ether linkages is a common strategy to achieve high decomposition temperatures and glass transition temperatures in polymers. Despite this theoretical potential, no studies were found that specifically measure the thermal properties of polymers synthesized from this compound.

Liquid Crystal Development

The unique, bent molecular geometry of this compound suggests it could be a candidate for forming liquid crystalline phases, particularly of the "bent-core" or "banana" type. Such molecules are known to exhibit unique and complex mesophases.

While the concept of tuning liquid crystal phase transitions by altering molecular structure is well-established, no research was found that investigates the liquid crystalline properties of this compound or its derivatives. Therefore, there is no data on its phase transitions or how they might be tuned.

Responsive and Self-Healing Materials

The development of responsive and self-healing materials often relies on incorporating specific functional groups or dynamic bonds into a polymer structure. While benzoic acid derivatives and polymers with ether linkages have been explored in these contexts, there is no available research that specifically utilizes this compound for creating responsive or self-healing materials.

Organic Electronics (as Building Blocks)

Extensive research into the applications of "this compound" as a building block for materials in the field of organic electronics has not yielded specific examples in the reviewed scientific literature. While aromatic dicarboxylic acids are a crucial class of monomers for the synthesis of high-performance polymers, direct evidence of this particular compound's use in creating conductive polymers, organic semiconductors, or other components for organic electronic devices has not been identified.

The fundamental structure of this compound, featuring two carboxylic acid groups and an ether linkage between two phenyl rings, suggests its potential as a monomer for polymerization reactions. The carboxylic acid functionalities can, in principle, be reacted with other monomers (such as diamines or diols) to form polymers like polyamides or polyesters. The aromatic nature of the backbone and the ether linkage could influence the resulting polymer's thermal stability, solubility, and morphological properties.

However, a thorough review of existing research literature and materials science databases did not reveal any studies that have specifically synthesized and characterized polymers derived from this compound for applications in organic electronics. Consequently, there are no detailed research findings or data tables available to report on the electronic properties, such as charge carrier mobility, conductivity, or performance in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), of materials derived from this specific building block.

Further research would be necessary to explore the potential of this compound in this field. Such studies would involve the synthesis of polymers using this monomer and a comprehensive characterization of their chemical, physical, and electronic properties to determine their suitability for applications in organic electronics.

Computational Chemistry and Theoretical Investigations of 2 4 Carboxyphenoxy Benzoic Acid

Molecular Geometry Optimization and Conformational Analysis

Theoretical studies on 2-(4-carboxyphenoxy)benzoic acid, a molecule characterized by two carboxylic acid groups attached to a flexible diphenyl ether core, have provided significant insights into its preferred spatial arrangement and structural parameters. The molecular geometry of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage and the orientation of the two carboxyl groups.

In the solid state, intermolecular hydrogen bonding plays a crucial role in determining the conformation. For instance, in a co-crystal involving a disulfide derivative, the dihedral angle between the aromatic rings was found to be 82.51 (11)°. nih.gov While not directly pertaining to this compound, this illustrates the significant influence of crystal packing forces on the molecular conformation.

Interactive Table: Selected Geometric Parameters of Related Molecules

| Parameter | Molecule | Value | Method |

| Dihedral Angle (Aromatic Rings) | 2,2'-dicarboxyphenyldisulfide | 82.51 (11)° | X-ray Diffraction |

| S-S Bond Length | 2,2'-dicarboxyphenyldisulfide | 2.0397 (10) Å | X-ray Diffraction |

| O···O Distance (Hydrogen Bond) | 2,2'-dicarboxyphenyldisulfide co-crystal | 2.583 (3) Å | X-ray Diffraction |

| O···O Distance (Hydrogen Bond) | 2,2'-dicarboxyphenyldisulfide co-crystal | 2.672 (3) Å | X-ray Diffraction |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its chemical reactivity and its potential to act as a ligand in coordination chemistry. The molecule possesses several key features that influence its electronic properties: two electron-withdrawing carboxylic acid groups and an electron-donating ether oxygen atom connecting two phenyl rings.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like this compound. These calculations can provide information on:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carboxylic acid groups are expected to be the most electron-rich sites, making them favorable for coordination to metal cations.

Reactivity Descriptors: Various theoretical descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the reactivity of the molecule.

While specific DFT studies on this compound were not found, research on analogous compounds provides relevant insights. For example, in studies of 2-(4-nitrophenylaminocarbonyl)benzoic acid and its metal complexes, IR and UV-visible spectroscopy were used to probe the electronic changes upon coordination. ijcce.ac.ir The disappearance of the C=O stretching vibration of the carboxylic acid in the IR spectra of the complexes confirmed its coordination to the metal ion. nih.gov

Simulations of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is governed by a delicate balance of intermolecular interactions. For this compound, the primary interactions driving crystal formation are expected to be hydrogen bonds involving the carboxylic acid groups.

Simulations of crystal packing can predict the most stable three-dimensional arrangement of molecules in a crystal lattice. These simulations typically employ force fields or quantum mechanical methods to calculate the interaction energies between molecules.

Key intermolecular interactions for this compound include:

O-H···O Hydrogen Bonds: The carboxylic acid groups are strong hydrogen bond donors and acceptors. As observed in the crystal structure of benzoic acid, these groups can form cyclic dimers, creating robust supramolecular synthons. researchgate.net

In a related structure, a co-crystal of 2-[(2-carboxyphenyl)disulfanyl]benzoic acid with 4,4'-bipyridyl N,N'-dioxide, a variety of intermolecular hydrogen bonds, including O-H···O and C-H···O, were observed to form an infinite two-dimensional network. nih.gov This highlights the importance of these interactions in directing the supramolecular assembly. The propagation of these interactions can lead to the formation of complex hydrogen-bonding schemes and extended networks. nih.gov

Computational simulations can provide valuable information on the lattice energy of different possible crystal structures, helping to identify the most thermodynamically stable polymorph. These studies are crucial for understanding the physical properties of the solid material.

Theoretical Studies on Coordination Modes and Complex Stability

The presence of two carboxylic acid groups and an ether oxygen atom makes this compound a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Theoretical studies can provide valuable predictions about how this ligand will coordinate to metal ions and the stability of the resulting complexes.

The coordination modes of this compound can be varied. The carboxylic acid groups can coordinate to metal ions in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal center (chelation) or to different metal centers (bridging).

Bridging: The carboxylate group bridges two or more metal centers, leading to the formation of extended networks.

The ether oxygen can also potentially coordinate to a metal ion, although it is a weaker donor than the carboxylate oxygens. The flexibility of the ether linkage allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions.

Theoretical calculations, particularly DFT, can be used to investigate the stability of different coordination complexes. By calculating the binding energy between the ligand and the metal ion for various coordination modes, it is possible to predict the most favorable binding geometry. For instance, studies on complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid showed that the ligand coordinates in a bidentate fashion. ijcce.ac.ir Similarly, in complexes based on 2,4-bis-(triazol-1-yl)benzoic acid, the disappearance of the C=O stretching vibration in the IR spectrum indicated that the carboxyl group was coordinated to the metal ion. nih.gov

Furthermore, computational studies can help in understanding the magnetic properties of multinuclear complexes. For example, DFT calculations were used to study the magnetic behavior of coordination polymers constructed from 2,2'-oxybis(benzoic acid). researchgate.net These theoretical investigations are instrumental in the rational design of new functional materials with desired properties.

Interactive Table: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

| Carboxylic Acid | Monodentate | One carboxylate oxygen binds to a metal ion. |

| Carboxylic Acid | Bidentate Chelating | Both carboxylate oxygens bind to the same metal ion. |

| Carboxylic Acid | Bidentate Bridging | Each carboxylate oxygen binds to a different metal ion. |

| Ether Oxygen | Monodentate | The ether oxygen atom binds to a metal ion. |

Structural Analogs and Derivatives in Chemical Research

Comparative Studies with Isomeric Carboxyphenoxybenzoic Acids

2-(3-Carboxyphenoxy)benzoic Acid: In this isomer, the carboxyphenoxy group is attached at the meta position of the benzoic acid ring. This arrangement leads to a more bent or "V-shaped" molecular conformation compared to the 2,4'-substituted isomer. This altered geometry can influence crystal packing and the formation of intermolecular hydrogen bonds, potentially leading to different melting points and solubility characteristics.

4-(4-Carboxyphenoxy)benzoic Acid: Also known as 4,4'-oxydibenzoic acid, this isomer possesses a more linear and symmetrical structure. nih.govchemicalbook.com This linearity often facilitates more ordered packing in the crystal lattice, which can result in higher melting points and lower solubility compared to its less symmetrical counterparts. It is a widely used monomer in the synthesis of high-performance polymers like polyarylates due to the rigidity and thermal stability it imparts to the polymer chain. chemicalbook.com

Interactive Table: Comparison of Carboxyphenoxybenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| 2-(4-Carboxyphenoxy)benzoic acid | 37407-16-2 | C14H10O5 | Carboxyphenoxy group at the ortho position. chemnet.com |

| 2-(3-Carboxyphenoxy)benzoic acid | Not readily available | C14H10O5 | Carboxyphenoxy group at the meta position. |

| 4-(4-Carboxyphenoxy)benzoic acid | 2215-89-6 | C14H10O5 | Carboxyphenoxy group at the para position, leading to a more linear structure. nih.govchemicalbook.com |

Derivatives with Varying Linker Lengths and Substituents

Modifying the basic scaffold of this compound by introducing different linker groups or substituents on the aromatic rings provides a powerful tool for fine-tuning its properties. These modifications can alter the molecule's flexibility, electronic character, and potential for intermolecular interactions.

Another example is 4-(2-prop-2-enoxyoctoxy)benzoic acid, which incorporates a much longer and more flexible octoxy linker with a terminal allyl group. nih.gov Such derivatives are often designed for specific applications, such as in the synthesis of polymers or as building blocks for more complex molecular architectures where control over spacing and flexibility is crucial.

Substituents like methyl or methoxy (B1213986) groups can also be introduced onto the aromatic rings. evitachem.comresearchgate.net For instance, 2-(3-methoxyphenoxy)benzoic acid is an important intermediate in the synthesis of xanthone (B1684191) derivatives. evitachem.com The methoxy group can influence the electronic properties of the molecule and its reactivity in subsequent chemical transformations.

Structure-Property Relationship Investigations

Impact of Dual Carboxylic Acid Groups on Acidity and Solubility

The presence of two carboxylic acid groups in this compound and its isomers is a defining feature that significantly influences their acidity and solubility. Carboxylic acids are organic acids that can donate a proton from their -COOH group. byjus.comsdsu.edumu.edu.iq The acidity of a carboxylic acid is influenced by the stability of the resulting carboxylate anion. byjus.comsdsu.edu

In di-carboxylic acids like this compound, the two carboxylic acid groups can exhibit different pKa values. The first deprotonation is generally more favorable than the second, as the presence of a negatively charged carboxylate group makes it more difficult to remove a second proton from the same molecule. The relative positions of the two carboxyl groups and the presence of other substituents on the aromatic rings can further modulate these pKa values. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. sdsu.edu

Influence of Linker Flexibility on Material Properties

The ether linkage in this compound and its derivatives provides a degree of rotational freedom, or flexibility, between the two aromatic rings. This flexibility has a profound impact on the properties of materials derived from these molecules, such as polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.comresearchgate.net

In the context of polymers, incorporating flexible linkers into the polymer backbone can lower the glass transition temperature and melting point, and increase the solubility of the polymer. This is because the flexible linkers disrupt the regular packing of the polymer chains, reducing the intermolecular forces. Conversely, rigid linkers, like those in 4,4'-oxydibenzoic acid, tend to produce polymers with higher thermal stability and mechanical strength. chemicalbook.com

In the field of MOFs, the flexibility of the organic linker is a critical design element. mdpi.comresearchgate.netnih.gov Flexible linkers can allow the framework to respond to external stimuli, such as the introduction of guest molecules, leading to so-called "breathing" or "gate-opening" phenomena. researchgate.net This dynamic behavior can be advantageous for applications in gas storage and separation, where the material can adapt to accommodate specific molecules. The length and flexibility of the linker can be systematically varied to control the pore size and mechanical properties of the resulting MOF. researchgate.netrsc.org For example, longer and more flexible linkers generally lead to larger pores but can result in less robust frameworks. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(4-carboxyphenoxy)benzoic acid, and how can researchers ensure high yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with nucleophilic aromatic substitution between 4-hydroxybenzoic acid and 4-chlorobenzoic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 120°C). Monitor reaction progress via TLC or HPLC .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane). Confirm purity via melting point analysis and ¹H/¹³C NMR spectroscopy .

- Yield optimization : Adjust stoichiometry of reactants (1:1.2 molar ratio) and employ inert atmospheres (N₂/Ar) to minimize side reactions like oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : For single-crystal analysis, use SHELX software (SHELXL for refinement) to resolve hydrogen bonding networks, particularly intermolecular O-H···O interactions between carboxylic groups .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for functional material design?

Methodological Answer:

- Linker design : Utilize the compound’s two carboxylic acid groups to coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) in solvothermal reactions (DMF, 100°C, 24–48 hrs). Monitor framework stability via PXRD .

- Porosity tuning : Adjust synthetic conditions (e.g., modulator additives like acetic acid) to control pore size (3.8–28.8 Å) and surface area (BET analysis). Applications include gas storage (e.g., methane at 240 cm³/g) or luminescent sensors .

- Post-synthetic modification : Functionalize the phenoxy group with -NH₂ or -Br via electrophilic substitution to enhance MOF-host interactions .

Q. What role does this compound play in synthesizing high-performance polymers for proton exchange membranes (PEMs)?

Methodological Answer:

- Polymer synthesis : React with diamines (e.g., 3,3’-diaminobenzidine) in polyphosphoric acid (PPA) at 180°C for 12–24 hrs to form polybenzimidazoles (PBIs). Control molecular weight via monomer purity and reaction time .

- Membrane properties : Characterize proton conductivity (≥0.1 S/cm at 160°C) using electrochemical impedance spectroscopy. Enhance performance by doping with phosphoric acid or incorporating phthalazinone moieties .

Q. How can computational modeling aid in predicting the reactivity and stability of derivatives of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model electron density distribution, focusing on the electrophilic phenoxy group and nucleophilic carboxylic acid. Predict reaction pathways (e.g., esterification or amidation) .

- MD simulations : Assess stability in MOF structures under thermal stress (300–500 K) using LAMMPS or GROMACS. Correlate with experimental TGA data (decomposition >300°C) .

Safety and Handling in Academic Research

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to dust inhalation risks .

- Spill management : Neutralize acidic spills with sodium bicarbonate. Collect waste in labeled containers for incineration .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents and moisture .

Contradictions and Data Gaps

- Synthetic yields : reports ~70% yields for similar derivatives, while cites lower yields (~50%) for polymer precursors. Optimize via stepwise temperature control .

- MOF stability : While highlights high methane storage, notes luminescence quenching in humid environments. Recommend hydrophobic MOF coatings for moisture-sensitive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.